4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidin-3-ylmethylthio group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of Piperidin-3-ylmethylthio Group: The piperidin-3-ylmethylthio group can be attached through a nucleophilic substitution reaction involving a suitable thiol and a piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperidine moiety, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidine or piperidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
4,6-Dimethyl-2-(piperidin-3-ylmethoxy)pyrimidine hydrochloride: Similar structure but with an oxygen atom instead of sulfur.
4,6-Dimethyl-2-(piperidin-3-ylmethylamino)pyrimidine hydrochloride: Contains an amino group instead of a thio group.
Uniqueness: The presence of the thio group in 4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride imparts unique chemical reactivity and biological activity compared to its oxygen or amino analogs. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S.ClH/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11;/h6,11,13H,3-5,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAWLREFZVHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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